molecular formula C21H16N2O4 B3531198 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3531198
M. Wt: 360.4 g/mol
InChI Key: CWHMPONGPZXBIZ-UHFFFAOYSA-N
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Description

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a benzoxazole moiety linked to an acetamide group, which is further substituted with a phenoxyphenyl group

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-20(14-23-18-8-4-5-9-19(18)27-21(23)25)22-15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHMPONGPZXBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Acetamide Formation: The acetamide group can be introduced by reacting the benzoxazole intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

    Phenoxyphenyl Substitution: The final step involves the substitution of the acetamide group with a phenoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Lacks the phenoxyphenyl group, which may result in different chemical and biological properties.

    N-(4-phenoxyphenyl)acetamide: Lacks the benzoxazole moiety, which could affect its reactivity and applications.

Uniqueness

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide is unique due to the combination of the benzoxazole core and the phenoxyphenyl group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 2
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2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide

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